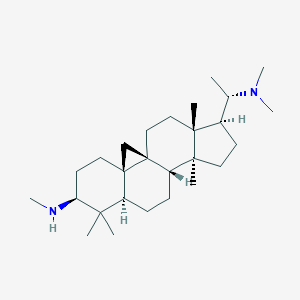
Cycloprotobuxine C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cycloprotobuxine C is a steroid alkaloid.
科学的研究の応用
Chemical Properties and Structure
Cycloprotobuxine C (C27H48N2) is a steroid alkaloid characterized by its complex structure, which contributes to its biological activities. Its synthesis has been achieved through various chemical methods, including ozonolysis and degradation processes from precursor compounds like cycloartenol .
Pharmacological Applications
Table 1: Biological Activities of this compound and Related Compounds
| Compound | Activity Type | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| Cyclovirobuxine D | Cardioprotection | 0.99 | |
| Buxus alkaloids | Antiplasmodial | 0.35 | |
| Buxus extracts | Neuroprotective | TBD |
Case Studies and Research Findings
- Antiparasitic Activity
-
Oxidative Stress Mitigation
- Research has shown that compounds similar to this compound can activate Nrf2 signaling pathways, which are crucial for cellular defense against oxidative stress. This mechanism was highlighted in studies involving diabetic cardiomyopathy models where protective effects were observed through the activation of antioxidant responses .
-
Mechanistic Insights
- The protective mechanisms of cyclovirobuxine D against doxorubicin-induced damage were elucidated through various assays (TUNEL assay, western blotting), demonstrating reduced apoptosis and oxidative damage in cardiac tissues . These findings may inform future studies on this compound regarding its protective roles.
特性
CAS番号 |
1936-70-5 |
|---|---|
分子式 |
C27H48N2 |
分子量 |
400.7 g/mol |
IUPAC名 |
(1S,3R,6S,8R,11S,12S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-N,7,7,12,16-pentamethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-amine |
InChI |
InChI=1S/C27H48N2/c1-18(29(7)8)19-11-13-25(5)21-10-9-20-23(2,3)22(28-6)12-14-26(20)17-27(21,26)16-15-24(19,25)4/h18-22,28H,9-17H2,1-8H3/t18-,19+,20-,21-,22-,24+,25-,26+,27-/m0/s1 |
InChIキー |
PLKVWYPBRRRIQG-QGSMACLHSA-N |
SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
異性体SMILES |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)NC)C)C)N(C)C |
正規SMILES |
CC(C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)NC)C)C)N(C)C |
Key on ui other cas no. |
1936-70-5 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















